4-Pyridin-3-yl-butyryl chloride

Description

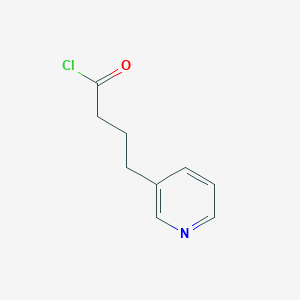

4-Pyridin-3-yl-butyryl chloride (C₉H₁₀ClNO) is an acyl chloride derivative featuring a pyridine ring substituted at the 3-position with a butyryl chloride chain. This compound is primarily utilized as a reactive intermediate in organic synthesis, enabling the introduction of the pyridinyl-butyryl moiety into larger molecules via nucleophilic acyl substitution. Its acyl chloride group confers high reactivity, making it suitable for forming amides, esters, or other derivatives.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-pyridin-3-ylbutanoyl chloride |

InChI |

InChI=1S/C9H10ClNO/c10-9(12)5-1-3-8-4-2-6-11-7-8/h2,4,6-7H,1,3,5H2 |

InChI Key |

NVGBKLQEQWVESF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Pyridin-3-yl-butyryl chloride with structurally related pyridine derivatives, focusing on functional groups, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons

Functional Groups and Reactivity Acyl Chloride vs. Amide/Ester: this compound’s acyl chloride group is significantly more reactive than the amide () or ester () groups in analogous compounds. This reactivity facilitates rapid conjugation with nucleophiles (e.g., amines or alcohols) to form stable bonds, a critical feature in pharmaceutical intermediate synthesis .

Synthetic Utility

- Amide Formation : highlights the use of chloroacetyl chloride to synthesize acetamide derivatives with anticancer activity. Similarly, this compound could serve as a precursor for amides with extended alkyl chains, modulating steric and electronic properties in drug design .

- Esterification : Unlike the ester-containing compound in , acyl chlorides like this compound enable one-step ester synthesis under mild conditions, avoiding the need for coupling reagents.

Biological Activity While this compound itself lacks reported bioactivity, its amide derivatives (e.g., ’s thiadiazole-acetamide compound) demonstrate cytotoxicity, suggesting that the pyridinyl moiety contributes to target binding.

Safety and Handling

- Acyl chlorides are typically corrosive and moisture-sensitive, requiring stringent safety protocols (e.g., inert atmospheres, gloves/eye protection). While details handling for a dihydrochloride salt, similar precautions apply to this compound due to its reactive chloride group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.